molecular formula C10H19N3O2 B7987372 N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7987372
M. Wt: 213.28 g/mol
InChI Key: QRNJCMFNOKRAKM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide (CAS: 1353946-13-0) is a piperidine-based acetamide derivative with the molecular formula C₁₀H₁₈N₃O₂ and a molecular weight of 213.28 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with a methyl group bearing an acetamide moiety and a 2-amino-acetyl group at the 1-position (Figure 1). The compound’s InChIKey (QRNJCMFNOKRAKM-UHFFFAOYSA-N) and MDL number are documented, though critical physicochemical data (e.g., melting/boiling points) remain unspecified in available sources .

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-8(14)12-7-9-2-4-13(5-3-9)10(15)6-11/h9H,2-7,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJCMFNOKRAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method involves the reaction of piperidine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Based Acetamides

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological/Industrial Relevance References
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide (1353946-13-0) C₁₀H₁₈N₃O₂ 213.28 - Piperidine ring
- 2-Amino-acetyl group
Intermediate for drug discovery; discontinued
N-[[1-(2-Aminoacetyl)-4-piperidinyl]methyl]-N-isopropylacetamide (1353981-79-9) C₁₃H₂₅N₃O₂ 255.36 - Isopropyl group on acetamide nitrogen Potential CNS-targeting agent
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (101345-67-9) C₂₂H₂₈N₂O₂ 352.50 - Methoxy group
- Phenyl and phenethyl groups
Novel psychoactive substance (NPS)
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) C₂₃H₂₈N₂O₂ 364.49 - Phenethyl and phenyl groups Potent opioid analog; linked to overdose deaths
2-Chloro-N-(1-methylethyl)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (690999-05-4) C₁₇H₂₅ClN₂O 308.85 - Chloro substituent
- Benzyl group
Agrochemical or pharmaceutical intermediate

Key Comparative Analysis

However, the absence of aromatic substituents (e.g., phenyl or phenethyl groups) likely reduces its affinity for opioid receptors . Acetyl Fentanyl Analogs: Compounds like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide and acetyl fentanyl itself exhibit high lipophilicity due to aromatic rings, facilitating blood-brain barrier penetration and opioid receptor binding.

Chlorinated analogs (e.g., 690999-05-4) may exhibit enhanced stability but pose toxicity risks due to halogen-mediated bioaccumulation .

However, its discontinued status implies unresolved challenges in scalability or purification .

Table 2: Pharmacological and Commercial Status

Compound Bioactivity Profile Commercial Availability Regulatory Status
Target Compound Unknown (research intermediate) Discontinued Not regulated
Acetyl Fentanyl Analogs High opioid receptor affinity Illicit/NPS markets Schedule I (US)
Chlorinated Acetamide Agrochemical/metabolic applications Specialty suppliers Restricted in some regions

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an amino-acetyl substituent, which enhances its reactivity and biological profile. The structural formula can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This compound's unique functional groups contribute to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing several biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Binding : It can bind to specific receptors, altering signal transduction processes that are crucial for various physiological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

Microorganism Inhibition Zone (mm) Reference Drug Reference
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Norfloxacin
Proteus mirabilis10Tetracycline

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Tested : HCT 116 (human colon cancer)
  • IC50 Value : 4.363 μM compared to doxorubicin, indicating promising anticancer activity .

Study on Enzyme Inhibition

A study focusing on the enzyme inhibition potential of this compound revealed its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in neuropharmacology.

Research on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The study utilized the agar disc-diffusion method and found that this compound exhibited potent activity against multiple strains, outperforming several reference antibiotics .

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